MD 39-AM

描述

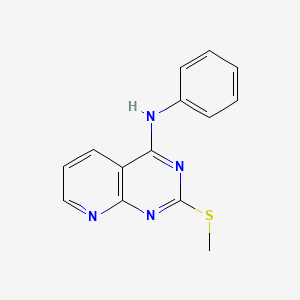

MD-39-AM 是一种以其抗高血压、利尿和利钠活性而闻名的化合物。 它的分子式为 C14H12N4S,分子量为 268.34 g/mol 。 该化合物主要用于科学研究,并表现出显著的药代动力学特性 。

准备方法

MD-39-AM 的合成涉及多个步骤:

起始原料: 合成从 2-氯烟酸开始,将其转化为酰氯形式。

与硫脲反应: 酰氯在三乙胺存在下与硫脲反应,生成中间体化合物。

避免取代: 为了避免氯原子被硫取代,使用 2-甲基异硫脲。

MD-39-AM 的工业生产方法没有得到广泛的记录,但合成通常涉及受控的实验室条件,以确保纯度和产量。

化学反应分析

科学研究应用

Chemical Applications

Reagent in Chemical Reactions

MD 39-AM is utilized as a reagent in diverse chemical synthesis processes. Its ability to participate in oxidation, reduction, and substitution reactions makes it valuable for researchers exploring new chemical pathways.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts this compound to various oxidation products | Oxidized derivatives |

| Reduction | Alters the compound's structure | Reduced forms |

| Substitution | Substitutes chlorine with other functional groups | Modified compounds |

Biological Applications

Antihypertensive Properties

this compound exhibits significant antihypertensive activity. It acts on specific molecular targets to lower blood pressure, making it a candidate for further investigation in cardiovascular research.

Diuretic and Saliuretic Effects

The compound promotes the excretion of water and salts, beneficial for conditions like hypertension. These properties have been studied extensively in animal models.

Table 2: Biological Activity of this compound

| Activity Type | Mechanism of Action | Observations |

|---|---|---|

| Antihypertensive | Acts on vascular smooth muscle | Reduced blood pressure |

| Diuretic | Increases renal excretion of sodium and water | Enhanced diuresis |

Medical Applications

Research into the pharmacokinetics of this compound is ongoing, focusing on its therapeutic potential. The compound's unique structure allows it to interact with various biological systems, suggesting possible applications in treating hypertension and related disorders.

Case Study: Pharmacokinetic Profile

In a study involving animal models, this compound demonstrated a favorable absorption profile with significant bioavailability. The study also indicated that the compound could be effective at low doses, minimizing potential side effects.

Industrial Applications

While primarily used in research settings, this compound's properties may lend themselves to industrial applications in pharmaceuticals and materials science. Its unique chemical behavior could lead to innovations in drug formulation or new material development.

作用机制

MD-39-AM 通过多种机制发挥作用:

抗高血压活性: 它作用于特定的分子靶点以降低血压。

利尿和利钠活性: 该化合物促进体内水分和盐分的排泄,这有利于治疗高血压等疾病。

这些活性中涉及的确切分子靶点和途径是正在进行的研究主题。

相似化合物的比较

MD-39-AM 在其抗高血压、利尿和利钠活性的组合方面是独一无二的。类似的化合物包括:

2-甲基硫代吡啶并[2,3-d]嘧啶: 这些化合物具有结构相似性,并表现出类似的药理活性。

4-苯胺基衍生物: 这些衍生物也具有抗高血压和利尿特性。

MD-39-AM 因其特定的分子结构及其药理作用的组合而脱颖而出。

生物活性

MD 39-AM is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and immunomodulatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is categorized as a synthetic peptide derived from proline-rich sequences. Its structure and composition suggest potential interactions with various biological systems, leading to diverse biological activities. Research has indicated that compounds similar to this compound may exhibit antimicrobial properties, influence immune responses, and modulate cellular processes.

Antimicrobial Properties

Research has demonstrated that proline-rich peptides like this compound possess broad-spectrum antimicrobial activities. They can disrupt bacterial membranes and inhibit essential cellular processes such as DNA and protein synthesis. A notable study highlighted the effectiveness of such peptides against multidrug-resistant strains of bacteria, showcasing their potential as therapeutic agents in combating infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Escherichia coli | <100 µg/ml | Effective against both resistant and non-resistant strains. |

| Staphylococcus aureus | <50 µg/ml | Significant reduction in colony count observed. |

| Enterococcus faecalis | <75 µg/ml | Displayed potent activity against clinical isolates. |

Immunomodulatory Effects

This compound also exhibits immunomodulatory effects, influencing the behavior of immune cells such as neutrophils and macrophages. Studies indicate that it can promote neutrophil migration and modulate macrophage viability by inhibiting apoptosis. This suggests a dual role in enhancing host defense mechanisms while preventing excessive inflammation .

Case Study: Immunomodulation by this compound

In an experimental model, transgenic mice expressing this compound showed enhanced resistance to Streptococcus pyogenes infections compared to control groups. The study concluded that the peptide's immunomodulatory effects contributed significantly to this enhanced resistance, although the exact mechanisms remain to be fully elucidated .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Membrane Disruption : The peptide interacts with bacterial membranes, leading to cell lysis.

- Cellular Uptake : It translocates across membranes, affecting intracellular processes.

- Cytokine Modulation : Influences the release of pro-inflammatory cytokines like IL-8 and TNF-α from macrophages.

Research Findings and Future Directions

Recent studies employing biological activity-based modeling have identified potential antiviral leads related to the structure of this compound, suggesting its broader applicability beyond antimicrobial activity . The ongoing exploration of its effects on various cell types could pave the way for novel therapeutic applications in treating infectious diseases and modulating immune responses.

属性

IUPAC Name |

2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c1-19-14-17-12-11(8-5-9-15-12)13(18-14)16-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKYLKUKNGKEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=CC=N2)C(=N1)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222881 | |

| Record name | MD 39-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72564-74-0 | |

| Record name | MD 39-AM | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072564740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MD 39-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。